Trithiocyanuric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65480. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5-triazinane-2,4,6-trithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRRFSJFQTGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39709-15-4, 17766-26-6 (tri-hydrochloride salt) | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39709-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trithiocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045067 | |

| Record name | Trithiocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-16-4 | |

| Record name | Trithiocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trithiocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trithiocyanuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trithiocyanuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trithiocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIAZINANE-2,4,6-TRITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX0WZE0QAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trithiocyanuric Acid: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

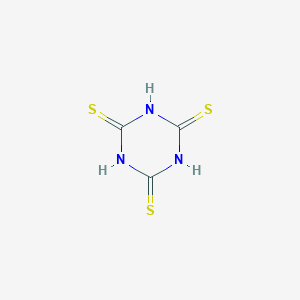

Trithiocyanuric acid (TCA), a sulfur analogue of cyanuric acid, is a versatile heterocyclic compound with a wide range of applications in materials science, analytical chemistry, and the pharmaceutical industry.[1][2] Its unique structure, characterized by a triazine ring with three thione groups, allows it to exhibit thione-thiol tautomerism and act as a potent ligand for various metal ions.[3] This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and its mechanisms of action in key applications.

Chemical and Physical Properties

This compound is a yellow amorphous or crystalline powder.[4][5][6][7] It is stable under normal temperatures and pressures.[8] The core properties of this compound are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,3,5-triazinane-2,4,6-trithione | PubChem |

| Synonyms | 2,4,6-Trimercapto-s-triazine, Thiocyanuric acid | PubChem, ChemicalBook |

| CAS Number | 638-16-4 | PubChem, ChemicalBook |

| Molecular Formula | C₃H₃N₃S₃ | PubChem, ChemicalBook |

| Molecular Weight | 177.27 g/mol | PubChem, ChemicalBook |

| Appearance | Yellow amorphous or crystalline powder | ChemicalBook, Guidechem |

| Melting Point | >300 °C | ChemicalBook, Sigma-Aldrich |

Solubility

This compound is sparingly soluble in water and more soluble in polar organic solvents.[4][6][7][9][10]

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | Guidechem, ChemicalBook |

| Methanol | Slightly soluble | National Institute of Health Sciences |

| Acetone | Slightly soluble | National Institute of Health Sciences |

| Dioxane | Slightly soluble | National Institute of Health Sciences |

| Tetrahydrofuran (THF) | Soluble | National Institute of Health Sciences |

| Cellosolve | Soluble | National Institute of Health Sciences |

Acidity

| Property | Value | Source(s) |

| pKa | 6.35 ± 0.20 (Predicted) | ChemicalBook |

Tautomerism

This compound exists in tautomeric forms, the thione and thiol forms. The thione form is generally considered to be the more stable tautomer.

Figure 1: Tautomeric forms of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cyanuric chloride with a sulfur source.

3.1.1. General Procedure from Cyanuric Chloride

This protocol describes a representative synthesis of this compound from cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Sodium hydrosulfide (B80085) (NaSH) or similar sulfur source

-

Solvent (e.g., water, ethanol)

-

Acid for precipitation (e.g., hydrochloric acid)

Procedure:

-

Dissolve cyanuric chloride in a suitable solvent.

-

Slowly add an aqueous solution of sodium hydrosulfide to the cyanuric chloride solution while stirring.

-

The reaction mixture is typically heated to facilitate the reaction.

-

After the reaction is complete, the solution is cooled.

-

This compound is precipitated by acidifying the solution with an acid like HCl.

-

The resulting yellow precipitate is collected by filtration, washed with water, and dried.

Figure 2: General workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Recrystallization is a common method for purifying crude this compound.[11][12][13][14]

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).[15]

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.[1]

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the purified crystals by vacuum filtration.[16]

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum in DMSO-d₆ is expected to show a broad singlet for the N-H protons. The chemical shift can be influenced by concentration and temperature.[2][3][10][17]

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum in DMSO-d₆ typically shows a single resonance for the three equivalent thiocarbonyl (C=S) carbons.[18][19][20][21][22]

Typical Experimental Parameters:

-

Spectrometer: 300-500 MHz

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Sample Preparation: KBr pellet method is commonly used.[23][24][25]

Key Vibrational Bands:

-

N-H stretching: A broad band in the region of 3100-2900 cm⁻¹.[5]

-

C=S stretching: A strong absorption band around 1100-1200 cm⁻¹.

-

Triazine ring vibrations: Several bands in the fingerprint region.

3.3.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can vary with the solvent used.

General Procedure:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol).

-

Record the absorption spectrum over a range of approximately 200-400 nm.

Key Applications and Mechanisms of Action

Enzyme Inhibition

This compound and its derivatives have been investigated for their potential as enzyme inhibitors. For example, it has been shown to be a potent inhibitor of Toxoplasma gondii orotate (B1227488) phosphoribosyltransferase, an enzyme crucial for the parasite's replication.

Figure 3: Mechanism of competitive enzyme inhibition by this compound.

Heavy Metal Chelation

The thiol groups in this compound can effectively chelate heavy metal ions, making it useful for wastewater treatment and the removal of heavy metal contaminants.[16][26][27] The trisodium (B8492382) salt of this compound is particularly effective in precipitating heavy metal ions from aqueous solutions.[26]

Figure 4: Heavy metal chelation by this compound.

Corrosion Inhibition

This compound can act as a corrosion inhibitor for various metals by forming a protective film on the metal surface.[8][19][21][28] The molecule adsorbs onto the metal surface, blocking active sites and preventing corrosive agents from reaching the metal.

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.[8]

Conclusion

This compound is a compound with a rich chemistry and a growing number of applications. Its fundamental properties, particularly its tautomerism and ability to act as a ligand, are key to its utility. This guide has provided a detailed overview of its core characteristics and experimental protocols to aid researchers and professionals in its study and application. Further research into its biological activities and the development of new applications continues to be an active area of investigation.

References

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. rsc.org [rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 638-16-4 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, this compound - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00592A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. mt.com [mt.com]

- 15. rubingroup.org [rubingroup.org]

- 16. researchgate.net [researchgate.net]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. explorationpub.com [explorationpub.com]

- 19. hmdb.ca [hmdb.ca]

- 20. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 25. shimadzu.com [shimadzu.com]

- 26. orbit.dtu.dk [orbit.dtu.dk]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Trithiocyanuric Acid from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trithiocyanuric acid (TTCA), also known as 1,3,5-triazine-2,4,6-trithiol, from cyanuric chloride. This compound and its derivatives are of significant interest in materials science, coordination chemistry, and drug development due to their unique chemical properties and biological activities. This document details the core synthetic methodologies, presents quantitative data for comparison, and provides illustrative diagrams of the chemical processes.

Introduction

This compound is a heterocyclic compound featuring a triazine ring with three thiol groups. Its synthesis from the readily available and cost-effective starting material, cyanuric chloride, is a well-established method. The core of the synthesis lies in the nucleophilic aromatic substitution of the three chlorine atoms of cyanuric chloride with a sulfur-containing nucleophile. The most commonly employed nucleophiles for this transformation are sodium hydrosulfide (B80085) (NaSH) and sodium sulfide (B99878) (Na₂S). The reaction proceeds in a stepwise manner, and by controlling the reaction conditions, it is possible to achieve complete substitution to yield this compound.

Reaction Mechanism and Signaling Pathway

The fundamental reaction for the synthesis of this compound from cyanuric chloride is a nucleophilic aromatic substitution. The electron-deficient triazine ring of cyanuric chloride is susceptible to attack by nucleophiles. The sulfur-containing nucleophile, typically hydrosulfide (SH⁻) or sulfide (S²⁻) ions, displaces the chloride ions. The reaction generally proceeds in three successive substitution steps.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols derived from established patent literature. These protocols provide a basis for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis using Sodium Sulfide and Sodium Bicarbonate

This protocol is adapted from a method described in patent literature and utilizes sodium sulfide in the presence of sodium bicarbonate.[1]

Materials:

-

Cyanuric chloride (C₃N₃Cl₃)

-

Sodium sulfide (Na₂S, 84% purity)

-

Sodium bicarbonate (NaHCO₃)

-

Wetting agent (e.g., Slovasol O)

-

Water

-

Mineral acid (e.g., HCl or H₂SO₄) for acidification

Procedure:

-

To a reaction vessel, add 200 parts of water and dissolve 37 parts of 84% sodium sulfide and 22.7 parts of sodium bicarbonate with stirring.

-

Add 0.5 parts of a wetting agent to the solution.

-

While maintaining the temperature at 30-35°C, add 25 parts of cyanuric chloride in small portions over a period of 2 hours with vigorous stirring.

-

After the complete addition of cyanuric chloride, heat the reaction mixture to 95°C over 1 hour.

-

Maintain the temperature at 95°C for 2 hours with continuous stirring to ensure the reaction goes to completion.

-

Cool the reaction mixture to 60°C.

-

Acidify the mixture with a mineral acid to precipitate the this compound.

-

Isolate the precipitated product by filtration.

-

Wash the product with water to remove any inorganic salts.

-

Dry the purified this compound.

Protocol 2: Synthesis using a Mixture of Sodium Hydrosulfide and Sodium Sulfide

This protocol utilizes a mixture of sodium hydrosulfide and sodium sulfide in the presence of sodium carbonate.[1]

Materials:

-

Cyanuric chloride (C₃N₃Cl₃)

-

Technical solution of sodium sulfide and sodium hydrosulfide

-

Sodium carbonate (Na₂CO₃)

-

Wetting agent (e.g., Spolion 8)

-

Water

-

Mineral acid (e.g., HCl or H₂SO₄) for acidification

Procedure:

-

Prepare a suspension of 25 parts of cyanuric chloride in 100 parts of cold water containing 0.5 parts of a wetting agent in a reactor.

-

Separately, prepare a solution by dissolving 11.5 parts of sodium carbonate in 150 parts of a technical solution of sodium sulfide containing sodium hydrosulfide.

-

Continuously add the prepared sulfide/carbonate solution to the cyanuric chloride suspension over 2 hours while maintaining the reaction temperature below 40°C with cooling.

-

After the addition is complete, discontinue cooling and heat the reaction mixture to 90°C.

-

Stir the mixture at 90°C for 1 hour.

-

Cool the reaction mixture and acidify with a mineral acid to precipitate the this compound.

-

Filter the precipitate, wash with water, and dry to obtain the final product.

Data Presentation

The following table summarizes the quantitative data from various synthetic protocols for this compound.

| Parameter | Protocol 1 [1] | Protocol 2 [1] | Protocol 3 [2][3] |

| Sulfur Source | Sodium sulfide (84%) | Technical solution of NaSH and Na₂S | NaSH and/or Na₂S |

| Base | Sodium bicarbonate | Sodium carbonate | Sodium hydroxide (B78521) (for pH control) |

| Solvent | Water | Water | Aqueous medium |

| Temperature | 30-35°C (addition), then 95°C | < 40°C (addition), then 90°C | 20-70°C |

| pH | Not specified | Not specified | 8.5 - 10.5 (reaction) |

| Reaction Time | ~5 hours | ~3 hours | 1.5 - 2.5 hours |

| Yield | Not specified | 94% | Not specified |

| Purity | Not specified | 95% | Not specified |

Experimental Workflow

The general workflow for the synthesis of this compound from cyanuric chloride can be visualized as follows:

Caption: General experimental workflow for TTCA synthesis.

Purification and Characterization

Purification:

The primary method for purifying this compound from the reaction mixture is through precipitation by acidification.[1][2] After the reaction is complete, the aqueous solution containing the sodium salt of this compound is treated with a mineral acid, such as hydrochloric acid or sulfuric acid, to lower the pH. This compound is poorly soluble in acidic aqueous solutions and precipitates out as a solid. The precipitate is then collected by filtration and washed thoroughly with water to remove any residual salts (e.g., sodium chloride) and other water-soluble impurities. The purified product is then dried, typically in an oven.

For higher purity, recrystallization can be employed. However, due to its low solubility in most common solvents, finding a suitable recrystallization solvent can be challenging.

Characterization:

-

Melting Point: this compound has a very high melting point, typically reported as >300 °C.[4]

-

Appearance: It is a yellow amorphous powder.[4]

-

Solubility: It is slightly soluble in water.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. Key peaks include those corresponding to N-H stretching, C=S (thione) stretching, and the triazine ring vibrations. The presence of a broad band in the S-H stretching region can indicate the thiol tautomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. Due to its limited solubility, deuterated solvents such as DMSO-d₆ are often used.

Conclusion

The synthesis of this compound from cyanuric chloride is a robust and high-yielding process. The use of aqueous media and readily available reagents makes it an economically viable method for producing this versatile chemical intermediate. By carefully controlling reaction parameters such as temperature and pH, high yields of pure this compound can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to synthesize and utilize this important compound.

References

- 1. CS265150B1 - Process for preparing 2,4,6-trimeryl-apto-1,3,5-triazine - Google Patents [patents.google.com]

- 2. KR100695193B1 - Method for producing 2,4,6-trimercapto-s-triazine alkali metal salt - Google Patents [patents.google.com]

- 3. CA2720885A1 - Method for producing the trisodium salt of 2,4,6-trimercapto-s-triazine - Google Patents [patents.google.com]

- 4. This compound | 638-16-4 [chemicalbook.com]

Trithiocyanuric Acid: A Comprehensive Technical Guide to its Chemical Structure and Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithiocyanuric acid (TTCA), a heterocyclic compound with a triazine core, is a molecule of significant interest in materials science, coordination chemistry, and pharmacology. Its utility is deeply rooted in its unique chemical structure and the dynamic equilibrium between its tautomeric forms. This technical guide provides an in-depth exploration of the chemical structure, tautomerism, and spectroscopic properties of this compound. It includes a summary of quantitative structural data, detailed experimental protocols for its synthesis and characterization, and visual representations of its tautomeric equilibrium and representative reactivity.

Chemical Structure and Tautomerism

This compound, systematically named 1,3,5-triazinane-2,4,6-trithione, can exist in two primary tautomeric forms: the trithione form and the trithiol form. This tautomerism is a result of the migration of protons between the nitrogen and sulfur atoms of the triazine ring.

-

Trithione Tautomer: This form is characterized by three C=S (thione) double bonds and three N-H single bonds. It is the more stable tautomer and is the predominant form in the solid state, as confirmed by X-ray crystallography.[1][2][3] The molecule is planar and forms extended hydrogen-bonded networks, contributing to its high melting point.[4]

-

Trithiol Tautomer: Also known as 2,4,6-trimercapto-1,3,5-triazine, this tautomer possesses three C-S-H (thiol) single bonds and three C=N double bonds within the aromatic triazine ring. While less stable than the trithione form, its presence is significant in reactions, particularly in the formation of metal complexes and in solution.[5][6]

The equilibrium between these two forms is a critical aspect of TTCA's chemistry, influencing its reactivity and coordination properties.

Structural Parameters

| Bond | Bond Length (Å) |

| C-S | 1.66 - 1.68 |

| C-N | 1.36 - 1.39 |

| N-H | ~0.86 (typical) |

Table 1: Key bond lengths of the trithione tautomer of this compound as determined by powder X-ray diffraction.

| Angle | Angle (degrees) |

| N-C-N | 114 - 116 |

| C-N-C | 124 - 126 |

| N-C-S | 121 - 123 |

| C-N-H | ~117 (typical) |

Table 2: Key bond angles of the trithione tautomer of this compound as determined by powder X-ray diffraction.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of cyanuric chloride with a sulfur source, such as sodium hydrosulfide (B80085).[4]

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Sodium hydrosulfide (NaSH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of sodium hydrosulfide in water is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

Cyanuric chloride is added portion-wise to the stirred sodium hydrosulfide solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 2-4 hours), allowing the reaction to proceed to completion.

-

The reaction mixture is then acidified with hydrochloric acid to precipitate the this compound.

-

The resulting yellow solid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum.

Characterization Techniques

FTIR spectroscopy is a powerful tool for distinguishing between the trithione and trithiol tautomers.

Sample Preparation:

A small amount of the synthesized this compound is mixed with potassium bromide (KBr) powder and pressed into a pellet. The spectrum is then recorded using an FTIR spectrometer.

Key Spectral Features:

-

Trithione form:

-

Trithiol form:

¹H and ¹³C NMR spectroscopy can provide further evidence for the tautomeric forms present in solution.

Sample Preparation:

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

Expected Chemical Shifts:

-

¹H NMR:

-

The N-H protons of the trithione tautomer are expected to appear as a broad singlet in the downfield region of the spectrum.

-

The S-H protons of the trithiol tautomer, if present in a detectable concentration, would likely appear as a singlet at a different chemical shift.

-

-

¹³C NMR:

-

The carbon atoms in the trithione form, being part of C=S double bonds, are expected to resonate at a specific chemical shift. A single peak is often observed due to the molecule's symmetry.

-

Visualizing Tautomerism and Reactivity

Tautomeric Equilibrium

The dynamic equilibrium between the trithione and trithiol forms of this compound is fundamental to its chemistry.

Mechanism of Heavy Metal Chelation

This compound is an effective agent for the remediation of heavy metal contamination from wastewater.[5] This is attributed to the ability of the trithiol tautomer to act as a tridentate chelating ligand, forming stable complexes with heavy metal ions.

Reaction with Epichlorohydrin

This compound can undergo reactions with electrophiles such as epichlorohydrin. This reaction likely proceeds via the nucleophilic attack of the sulfur atoms of the trithiol tautomer on the epoxide ring of epichlorohydrin.

Conclusion

This compound is a versatile molecule with a rich chemistry governed by its thione-thiol tautomerism. The predominance of the trithione form in the solid state is well-established, while the trithiol form plays a crucial role in its reactivity, particularly in coordination chemistry. The experimental protocols and spectroscopic data provided in this guide offer a solid foundation for researchers working with this compound. The visualized reaction pathways highlight its potential in applications ranging from environmental remediation to the synthesis of novel organic materials and pharmaceuticals. Further research into the properties and reactions of the individual tautomers will continue to unlock the full potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anomalous Reaction of Epichlorohydrin with Trimethylamine | CoLab [colab.ws]

- 5. An Investigation on the Electrochemical Behavior and Antibacterial and Cytotoxic Activity of Nickel Trithiocyanurate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

trithiocyanuric acid solubility in polar and non-polar solvents

An In-Depth Technical Guide to the Solubility of Trithiocyanuric Acid in Polar and Non-Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (TCA), also known as 1,3,5-triazine-2,4,6-trithiol. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on summarizing the existing qualitative information and providing detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound with the chemical formula C₃H₃N₃S₃. It is a yellow amorphous powder and its structure, featuring a triazine ring with three thiol groups, allows for tautomerism between the trithione and trithiol forms. This structure contributes to its characteristic solubility profile. The solubility of TCA is a critical parameter in various applications, including its use as a crosslinking agent, a corrosion inhibitor, and in the synthesis of coordination polymers and other advanced materials.[1] Understanding its behavior in different solvents is essential for process development, formulation, and quality control.

The polarity of the solvent plays a significant role in the solubility of TCA. Generally, it is more soluble in polar solvents due to the potential for hydrogen bonding and other polar interactions.[2]

Qualitative Solubility of this compound

While precise quantitative data is scarce, the relative solubility of this compound in various solvents has been described in several sources. The following table summarizes the available qualitative solubility information for this compound in a range of polar and non-polar solvents.

| Solvent | Solvent Type | Solubility | Citation |

| Water | Polar Protic | Slightly Soluble | [1][3] |

| Alcohols | Polar Protic | Generally Soluble | [2] |

| Toluene/HMPA | Non-polar/Polar Aprotic Mix | Reacts to form a mono-lithiated species | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Implied solubility for polymerization reactions | [4][5] |

| Dimethylformamide (DMF) | Polar Aprotic | Implied solubility for polymerization reactions | |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Implied solubility in some contexts |

Note: "Implied solubility" indicates that while no direct statement of solubility is made, the solvent is used in reactions involving this compound, suggesting it acts as a suitable solvent for the reaction to proceed.

Experimental Protocols for Determining Solubility

To obtain quantitative solubility data, a well-defined experimental protocol is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment:

-

This compound (pure solid)

-

A range of analytical grade polar and non-polar solvents

-

Vials with screw caps

-

Thermostatic shaker or rotator

-

Analytical balance

-

Centrifuge or syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Calibrated pipettes and other standard laboratory glassware

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid any undissolved particles in the sample to be analyzed.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

Analytical Techniques for Concentration Measurement

The choice of the analytical method will depend on the properties of this compound and the desired sensitivity and accuracy.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common and reliable method. A calibration curve is first generated by preparing standard solutions of this compound of known concentrations and measuring their peak areas at a specific wavelength. The concentration of the unknown sample can then be determined from this calibration curve.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve based on Beer-Lambert's law must be prepared using standard solutions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity and can be used for very low solubility measurements.

-

Titration: As this compound has acidic protons, a titration with a standardized base could potentially be used to determine its concentration in the saturated solution, provided there are no interfering acidic or basic impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to Trithiocyanuric Acid (CAS Number: 638-16-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiocyanuric acid (TTCA), also known as 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, is a sulfur-containing heterocyclic compound with the chemical formula C₃H₃N₃S₃.[1][2][3][4] Structurally analogous to cyanuric acid with its oxygen atoms replaced by sulfur, TTCA is a versatile molecule with a wide range of applications in materials science, analytical chemistry, and pharmacology.[3][5] This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and key applications, with a focus on data relevant to research and development.

Physicochemical Properties

This compound is typically a yellow, amorphous powder or crystalline solid.[2][6] It exhibits a high melting point, greater than 300°C, and is sparingly soluble in water but shows better solubility in polar organic solvents like tetrahydrofuran (B95107) (THF), and to a lesser extent in dioxane, acetone, and methanol.[2][6]

Structural Information and Tautomerism

This compound exists in tautomeric forms, with the thione form being predominant in the solid state. This structural feature is crucial for its chemical reactivity and ability to form extensive hydrogen-bonding networks, which contribute to its high melting point. The molecule is planar, and its crystal structure often involves sheets of molecules stabilized by N−H···S hydrogen bonds.[5]

Spectroscopic Data

A summary of key spectroscopic data for this compound is presented below.

| Spectroscopic Data | Description |

| FT-IR (cm⁻¹) | Characteristic peaks for the non-aromatic trithione form are observed around 1528, 1116, and 744 cm⁻¹. |

| ¹³C NMR | Spectral data is available and can be found in various databases. |

| Mass Spectrometry | The molecular weight is 177.27 g/mol . |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cyanuric chloride with sodium hydrosulfide.[3]

Reaction Scheme:

C₃N₃Cl₃ + 3NaSH → C₃H₃N₃S₃ + 3NaCl

Experimental Protocol: General Procedure

A detailed experimental protocol for the synthesis of 2,4,6-trimercapto-1,3,5-triazine involves the reaction of sodium sulfide (B99878) or hydrogen sulfide with cyanuric chloride in an aqueous medium.[7] The temperature is gradually increased from 10 to 100°C in the presence of sodium carbonate or bicarbonate.[7]

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a versatile ligand for the synthesis of metal-organic frameworks. A representative protocol for the synthesis of a tin-based MOF is described below.

Experimental Protocol: Microwave-Assisted Synthesis of a Tin-MOF

This protocol describes the synthesis of a tin-based MOF using this compound (TCA), stannous chloride dihydrate, and N,N-dimethylformamide (DMF).[8]

-

Precursor Solution Preparation: Dissolve this compound and stannous chloride dihydrate in DMF.

-

Microwave Irradiation: Subject the solution to microwave irradiation at a specific temperature and time to facilitate the formation of the MOF.

-

Isolation and Purification: After the reaction, the solid MOF product is isolated by centrifugation, washed with fresh DMF and subsequently with a more volatile solvent to remove unreacted starting materials.

-

Activation: The purified MOF is then activated by removing the solvent molecules from its pores, typically by heating under vacuum.

Applications in Research and Development

Polymer Chemistry

This compound serves as a crosslinking agent for various polymers, enhancing their thermal stability and mechanical properties.[2] It is particularly effective for halogen-containing polymers.

Coordination Chemistry and Materials Science

The thiol groups in this compound readily coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[5] These materials have potential applications in catalysis, gas storage, and sensing.

Biological and Pharmacological Activity

This compound and its metal complexes have shown promising biological activities.

-

Enzyme Inhibition: TTCA is a known inhibitor of Toxoplasma gondii orotate (B1227488) phosphoribosyltransferase, an enzyme essential for the parasite's replication.[3] This makes it a potential starting point for the development of antiparasitic drugs.

-

Antimicrobial and Antitumor Activity: Metal complexes of this compound, particularly with Fe(II) and Mn(II), have demonstrated significant antimicrobial and antitumor activities.[3] Some of these complexes have shown lower IC₅₀ values against certain cancer cell lines compared to established drugs like cisplatin.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to evaluate the cytotoxic activity of compounds like this compound and its derivatives is the MTT assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 638-16-4 | [1][2][3] |

| Molecular Formula | C₃H₃N₃S₃ | [1][2][3] |

| Molecular Weight | 177.27 g/mol | [2][3] |

| Appearance | Yellow amorphous powder/crystals | [2][6] |

| Melting Point | >300 °C | [2] |

| pKa values | 5.7, 8.4, 11.4 | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [2][6] |

| Tetrahydrofuran (THF) | Soluble | |

| Dioxane | Slightly soluble | |

| Acetone | Slightly soluble | |

| Methanol | Slightly soluble |

Table 3: Biological Activity (IC₅₀ Values of Metal Complexes)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| TTCA-Fe(II) Complex | G-361, HOS, K-562, MCF-7 | Lower than cisplatin | [3] |

| TTCA-Mn(II) Complex | G-361, HOS, K-562, MCF-7 | Lower than cisplatin | [3] |

Safety and Handling

This compound is considered an irritant to the eyes, respiratory system, and skin.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 638-16-4) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure, characterized by the presence of three thiol groups on a triazine ring, allows for a rich chemistry, including the formation of coordination polymers and its use as a crosslinking agent. Furthermore, its demonstrated biological activities, such as enzyme inhibition and the antitumor properties of its metal complexes, make it a molecule of interest for drug development professionals. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists working with this versatile compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 638-16-4 [chemicalbook.com]

- 3. Thiocyanuric acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labsolu.ca [labsolu.ca]

- 7. CS265150B1 - Process for preparing 2,4,6-trimeryl-apto-1,3,5-triazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

Trithiocyanuric Acid: A Technical Guide for Researchers

An In-depth Examination of its Properties, Synthesis, and Applications in Drug Development

Trithiocyanuric acid (TCA), also known as 1,3,5-triazine-2,4,6-trithiol, is a sulfur-rich heterocyclic compound with a symmetrical triazine core.[1] Its unique structure, featuring three thiol groups, has garnered significant interest for various industrial and research applications, particularly in the realm of drug development and materials science. This technical guide provides a comprehensive overview of its fundamental properties, synthesis protocols, and its emerging role in advanced drug delivery systems.

Core Chemical and Physical Properties

This compound is a yellow, amorphous powder.[2] It is characterized by its planar molecular structure, which forms extensive hydrogen-bonded networks, contributing to its high melting point.[3] The compound is slightly soluble in water and is considered an irritant.[2][4]

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₃S₃ | [4][5][6][7] |

| Molecular Weight | ~177.27 g/mol | [2][5][6][7] |

| IUPAC Name | 1,3,5-triazinane-2,4,6-trithione | [4] |

| CAS Number | 638-16-4 | [1][2][5][6] |

| Melting Point | >300 °C | [2][5][7] |

| Appearance | Yellow solid/amorphous powder | [2][3] |

| pKa Values | 5.7, 8.4, 11.4 | [3] |

| Water Solubility | Slightly soluble | [2] |

Experimental Protocols: Synthesis

The synthesis of this compound and its derivatives can be achieved through several methods. The most common approaches are detailed below.

Synthesis from Cyanuric Chloride

A modern and widely reported method for synthesizing this compound involves the nucleophilic substitution of cyanuric chloride (C₃N₃Cl₃).[1][3]

-

Principle : This method leverages the three labile chlorine atoms on the cyanuric chloride ring, which can be sequentially substituted by sulfur-containing nucleophiles.

-

Methodology :

-

Cyanuric chloride is reacted with a sulfurating agent, such as sodium hydrosulfide (B80085) (NaSH).[3]

-

The reaction proceeds as a nucleophilic substitution, where the hydrosulfide ions displace the chloride ions on the triazine ring.

-

The reaction yields this compound and a salt byproduct (e.g., sodium chloride).[3]

-

Control of reaction conditions (temperature, stoichiometry) is crucial for achieving complete substitution and high purity.

-

One-Pot Synthesis of Redox-Responsive Nanoparticles for Drug Delivery

A facile, one-pot synthesis method has been developed for creating redox-responsive drug delivery systems based on this compound nanoparticles (TTCA NPs).[8][9] These systems are particularly promising for cancer therapy due to their ability to release drugs in the high-glutathione (GSH) environment of tumor cells.[8][9]

-

Principle : This protocol relies on the oxidation of the three thiol groups on the TCA molecule to form disulfide bonds, leading to the self-assembly of nanoparticles. The inclusion of a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) enhances stability and biocompatibility.

-

Detailed Methodology :

-

Preparation : this compound (TTCA) and a stabilizing agent (e.g., PEG-dithiol) are dissolved in a suitable solvent. The therapeutic drug to be encapsulated (e.g., Doxorubicin) is added to this solution.

-

Nanoparticle Formation : A mild oxidizing agent is introduced to the mixture. This initiates the formation of disulfide bonds between the thiol groups of the TTCA molecules and the stabilizing agent. This cross-linking process leads to the formation of nanoparticles, effectively encapsulating the drug within the polymer matrix.

-

Purification : The resulting nanoparticle suspension is purified, typically through dialysis or centrifugation, to remove unreacted reagents and non-encapsulated drug molecules.

-

Characterization : The morphology, size, stability, and drug-loading capacity of the synthesized nanoparticles are thoroughly investigated using techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS).

-

Caption: Workflow for the one-pot synthesis of drug-loaded TTCA nanoparticles.

Applications in Drug Development: Redox-Responsive Systems

The primary application of this compound in modern drug development is as a core component of redox-responsive drug delivery systems.[8][9] These systems are designed to be stable in the bloodstream and healthy tissues but to rapidly release their therapeutic payload in response to the specific redox environment found within tumor cells.[8]

Mechanism of Action

The efficacy of TTCA-based nanoparticles stems from the significant difference in glutathione (B108866) (GSH) concentration between the intracellular environment of tumor cells and the extracellular space or normal cells.

-

In Normal Tissues (Low GSH) : The disulfide bonds that form the nanoparticle structure are stable, keeping the encapsulated drug securely contained. This minimizes systemic toxicity and off-target effects.

-

In Tumor Cells (High GSH) : Tumor cells maintain a highly reductive environment with GSH concentrations that are orders of magnitude higher than in healthy tissues. GSH, a natural antioxidant, readily cleaves the disulfide bonds within the nanoparticles.

-

Drug Release : This cleavage leads to the disassembly of the nanoparticle matrix and the rapid, targeted release of the encapsulated drug directly inside the cancer cell, maximizing its therapeutic effect.

This targeted release mechanism enhances drug delivery efficiency while minimizing toxicity to healthy cells.[8][9]

Caption: Logical flow of TTCA nanoparticle drug release mechanism.

References

- 1. This compound | 638-16-4 | Benchchem [benchchem.com]

- 2. This compound | 638-16-4 [chemicalbook.com]

- 3. Thiocyanuric acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 638-16-4 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound [stenutz.eu]

- 8. openlab.itmo.ru [openlab.itmo.ru]

- 9. One-Pot Synthesis of Affordable Redox-Responsive Drug Delivery System Based on this compound Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety of Trithiocyanuric Acid

This technical guide provides a comprehensive overview of the safety information for trithiocyanuric acid, compiled from various Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this compound. This document summarizes key safety data, outlines general experimental protocols for toxicity testing, and presents logical workflows for safe handling and emergency response.

Chemical Identification and Physical Properties

This compound, also known as 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, is a yellow crystalline powder.[1] It is characterized by the following properties:

| Property | Value | References |

| Molecular Formula | C3H3N3S3 | [2][3][4][5] |

| Molar Mass | 177.26 - 177.27 g/mol | [2][3][5][6] |

| Appearance | Yellow powder, chunks, or crystalline powder | [1][2][3][4][5] |

| Melting Point | >300 °C | [2][3][5][7] |

| Solubility | Slightly soluble in water | [1][3][8] |

| CAS Number | 638-16-4 | [1][4][5][9] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity and irritation.

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9][10] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[4][11] |

| Specific target organ toxicity - single exposure | Category 3 | May cause respiratory irritation[4][12][13] |

GHS Label Elements:

-

Pictogram:

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[9][13][14]

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[2] The available quantitative data for acute toxicity is:

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 9500 mg/kg[2][4] |

It is important to note that while some sources classify it as "Harmful if swallowed," the reported LD50 value is relatively high. This discrepancy may be due to different classification criteria or the use of other data. Researchers should handle this chemical with caution. The substance may cause irritation to the eyes, skin, and respiratory tract.[2][3]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the SDS are not publicly available. However, a general methodology for determining the acute oral LD50, based on OECD Guideline 423, is described below. This provides a framework for understanding how such data is generated.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

Storage:

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][9][13]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[2][9][12] Gloves should be inspected before use, and proper glove removal technique should be followed.[12]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., P95 or P1).[2][9][12]

First-Aid and Emergency Procedures

In case of exposure, follow these first-aid measures and seek medical attention.

First-Aid Measures:

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [2][9][12] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. | [2][9][15] |

| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. | [2][9][15] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [2][9][12] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][9][12][16]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition, including carbon oxides, nitrogen oxides, and sulfur oxides.[2][14][16][17]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][9][17]

Accidental Release Measures:

The following diagram illustrates the logical flow of actions in case of an accidental release.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures and recommended storage conditions.[1][2][12][14]

-

Conditions to Avoid: Dust generation, excess heat, and moisture.[2][12]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][12][13][14][15]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[2][14][17]

Ecological and Disposal Considerations

-

Ecological Information: Some sources indicate that the trisodium (B8492382) salt is harmful to aquatic life with long-lasting effects.[14] However, for this compound itself, comprehensive ecological data is largely unavailable in the reviewed SDSs.[12] Discharge into the environment should be avoided.[9]

-

Disposal Considerations: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[9][18] Contaminated packaging should be treated as the product itself.[9][12]

This guide is intended to provide a summary of safety information and does not replace the need for a thorough review of the specific Safety Data Sheet provided by the supplier before handling the material. Always adhere to good laboratory practices.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemimpex.com [chemimpex.com]

- 6. discofinechem.com [discofinechem.com]

- 7. This compound 95 638-16-4 [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

- 10. This compound | C3H3N3S3 | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. combi-blocks.com [combi-blocks.com]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Crystal Structure of Trithiocyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiocyanuric acid (TTCA), a sulfur analogue of cyanuric acid, is a heterocyclic compound of significant interest in supramolecular chemistry and materials science. Its propensity to form extensive hydrogen-bonding networks makes it a valuable building block in the design of cocrystals and coordination polymers. Understanding the crystal structure of TTCA is fundamental to harnessing its properties for applications ranging from drug development to the creation of novel materials.

This technical guide provides a comprehensive analysis of the crystal structure of this compound, addressing the challenges in characterizing its pure form and the insights gained from its numerous cocrystal structures. Detailed experimental protocols, quantitative crystallographic data, and visualizations of its structural features are presented to serve as a valuable resource for researchers in the field.

The Crystal Structure of Pure this compound

A significant challenge in the structural elucidation of pure this compound is the difficulty in growing single crystals suitable for X-ray diffraction analysis. Attempts to crystallize TTCA from solution often result in the formation of solvate cocrystals.[1][2] Consequently, the crystal structure of pure TTCA was determined from high-resolution powder X-ray diffraction (PXRD) data.[1]

The structure was solved using a direct-space genetic algorithm and refined using the Rietveld method.[1] This analysis revealed that pure TTCA crystallizes in the triclinic space group P-1.[1]

Crystallographic Data for Pure this compound

The unit cell parameters for pure this compound, as determined from powder X-ray diffraction data, are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8571(4) |

| b (Å) | 7.0475(3) |

| c (Å) | 8.7999(6) |

| α (°) | 102.990(6) |

| β (°) | 92.874(6) |

| γ (°) | 110.470(4) |

| Volume (ų) | 328.28 |

| Data sourced from Guo et al. (2006).[1] |

Crystal Structures of this compound Cocrystals

The study of this compound cocrystals provides invaluable insights into its intermolecular interactions and supramolecular chemistry. These cocrystals are readily formed with a variety of coformers, and their structures can be determined with high precision using single-crystal X-ray diffraction. This guide presents data for two representative cocrystals: one with 2,2'-bipyridyl and another with 4-methylbenzohydrazide (B1294431).[2]

Crystallographic Data for this compound Cocrystals

Both the 2,2'-bipyridyl and 4-methylbenzohydrazide cocrystals of this compound crystallize in the monoclinic crystal system.[2] The key crystallographic data for these cocrystals are presented below.

| Parameter | TTCA : 2,2'-bipyridyl (2:1) | TTCA : 4-methylbenzohydrazide (1:1) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 18.093(4) | 13.911(3) |

| b (Å) | 8.851(2) | 11.231(2) |

| c (Å) | 12.011(2) | 18.211(4) |

| α (°) | 90 | 90 |

| β (°) | 108.91(3) | 109.87(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1819.3(7) | 2673.3(9) |

| Data sourced from Wzgarda-Raj et al. (2021).[2] |

Experimental Protocols

Structure Determination from Powder X-ray Diffraction (Pure this compound)

The determination of the crystal structure of pure this compound from powder diffraction data involved the following key steps[1]:

-

Sample Preparation : A polycrystalline sample of commercially obtained pure this compound was used.

-

Data Collection : High-resolution powder X-ray diffraction data were collected.

-

Structure Solution : A direct-space genetic algorithm technique was employed to find the most probable crystal structure from the powder diffraction pattern.

-

Structure Refinement : The structural model obtained from the genetic algorithm was then refined using the Rietveld method to achieve the best possible fit between the calculated and experimental diffraction patterns.

Single-Crystal X-ray Diffraction (this compound Cocrystals)

The general protocol for the synthesis and crystallographic analysis of this compound cocrystals is as follows[2]:

-

Cocrystal Synthesis : Equimolar amounts of this compound and the coformer (e.g., 2,2'-bipyridyl or 4-methylbenzohydrazide) are dissolved in a suitable solvent, such as ethanol. The solution is then allowed to evaporate slowly at room temperature.

-

Crystal Selection and Mounting : A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares techniques.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Hydrogen Bonding Patterns in this compound Crystals

This compound molecules in the solid state are organized through extensive N-H···S hydrogen bonds, forming characteristic supramolecular synthons, most notably the R²₂(8) ring motif.[2]

Caption: Common N-H···S hydrogen bonding motif in TTCA.

Generalized Experimental Workflow for Crystal Structure Analysis

The workflow for determining the crystal structure of a compound like this compound, whether from a single crystal or a powder sample, follows a series of well-defined steps.

Caption: Workflow for crystal structure determination.

Conclusion

The crystal structure of this compound presents a fascinating case study in modern crystallography. While the pure form has eluded traditional single-crystal analysis, advanced powder diffraction techniques have successfully unveiled its triclinic structure. Furthermore, the extensive family of TTCA cocrystals, readily analyzed by single-crystal X-ray diffraction, has provided a deep understanding of its hydrogen bonding capabilities and supramolecular behavior. This guide offers a consolidated resource of the key crystallographic data and experimental methodologies, which are essential for researchers leveraging the unique properties of this compound in crystal engineering and drug development.

References

Theoretical Exploration of Trithiocyanuric Acid's Electronic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trithiocyanuric acid (TTCA), a heterocyclic compound with a triazine core, has garnered significant interest in diverse fields, including materials science and medicinal chemistry, owing to its unique structural and electronic properties. This technical guide delves into the theoretical studies that have elucidated the electronic characteristics of TTCA, providing a comprehensive overview of its tautomeric forms, calculated electronic properties, and the computational methodologies employed in these investigations.

Core Concepts: Tautomerism and Electronic Properties

This compound can exist in different tautomeric forms, with the thione and thiol forms being the most significant. Theoretical studies, predominantly employing Density Functional Theory (DFT), have consistently shown that the trithione form is the most stable tautomer in the solid state.[1][2] Understanding the electronic properties of these tautomers is crucial for predicting their reactivity, intermolecular interactions, and potential applications.

Key electronic properties that have been theoretically investigated include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

-

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state.

-

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state.

-

Dipole Moment: A measure of the polarity of a molecule, which influences its solubility and intermolecular interactions.

Quantitative Electronic Properties of this compound

Theoretical calculations have provided valuable quantitative data on the electronic properties of TTCA. The following table summarizes key findings from various DFT studies. It is important to note that the calculated values can vary depending on the level of theory (functional and basis set) employed.

| Property | Thione Tautomer Value | Level of Theory | Reference |

| HOMO Energy | -7.617 eV | B3LYP/DNP (gas phase) | [3] |

| LUMO Energy | -4.301 eV | B3LYP/DNP (gas phase) | [3] |

| HOMO-LUMO Gap (ΔE) | 3.316 eV | B3LYP/DNP (gas phase) | [3] |

| Ionization Potential | 7.617 eV | B3LYP/DNP (gas phase) | [3] |

| Electron Affinity | 4.301 eV | B3LYP/DNP (gas phase) | [3] |

Experimental and Computational Protocols

The theoretical investigation of this compound's electronic properties typically follows a systematic computational workflow. Density Functional Theory (DFT) as implemented in software packages like Gaussian is a widely used approach.[4]

Detailed Computational Methodology

A standard protocol for calculating the electronic properties of TTCA using DFT is outlined below:

-

Molecular Structure Preparation: The initial 3D structure of the desired this compound tautomer is constructed using a molecular builder.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step to ensure that the subsequent calculations are performed on a stable structure.

-

Method: A popular choice is the B3LYP functional with a basis set such as 6-31G(d) or larger for better accuracy.[4]

-

Keywords (in Gaussian): #p B3LYP/6-31G(d) Opt

-

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[4]

-

Keywords (in Gaussian): #p B3LYP/6-31G(d) Freq

-

-

Electronic Property Calculation: Once a stable structure is confirmed, single-point energy calculations are performed to determine the electronic properties.

-

HOMO and LUMO Energies: These are typically part of the standard output of a DFT calculation.

-

Ionization Potential and Electron Affinity: These can be estimated using Koopmans' theorem, where the ionization potential is approximated as the negative of the HOMO energy, and the electron affinity as the negative of the LUMO energy. More accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation or anion.

-

Dipole Moment: This is also a standard output of most DFT calculation packages.

-

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

References

An In-depth Technical Guide to Trithiocyanuric Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithiocyanuric acid (TTCA), a heterocyclic compound with a triazine core and three thiol groups, has a rich history deeply rooted in the development of 19th-century organic chemistry. From its early discovery stemming from the investigation of thiocyanic acid polymerization to its modern-day applications as a versatile chemical intermediate, crosslinking agent, and corrosion inhibitor, TTCA continues to be a molecule of significant interest. This guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and key applications. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for historical and modern synthesis, and visualizations of key chemical pathways and workflows.

Discovery and Historical Context

The journey to the discovery of this compound is intricately linked with the pioneering work of 19th-century chemists on cyanogen (B1215507) and its derivatives.

Early Investigations of Cyanic and Thiocyanic Acids:

The story begins with the exploration of cyanic acid and its sulfur analog, thiocyanic acid. In the 1820s, Friedrich Wöhler, a prominent German chemist, conducted extensive studies on cyanic acid[1]. His work, along with that of Justus von Liebig, on cyanates and their isomers laid the foundational understanding of this class of compounds[2][3][4]. This period was crucial for the development of organic chemistry, challenging the vitalism theory and establishing that organic compounds could be synthesized from inorganic precursors[1][2].

The sulfur analog, thiocyanic acid (HSCN), was also a subject of investigation. It was known that thiocyanic acid is unstable and prone to polymerization, especially in acidic and warm conditions[5]. This polymerization leads to the formation of a yellow, amorphous solid.

First Synthesis by A. Claus (1876):

The historical synthesis relied on the inherent instability of thiocyanic acid, which readily undergoes trimerization to form the more stable 1,3,5-triazine (B166579) ring structure of this compound.

Chemical Structure and Tautomerism

This compound exists as a dynamic equilibrium of tautomeric forms: the trithione and trithiol forms.

-

Trithione Form (1,3,5-Triazinane-2,4,6-trithione): This is the more stable tautomer in the solid state. It consists of a triazine ring with three C=S double bonds and hydrogen atoms attached to the nitrogen atoms.

-